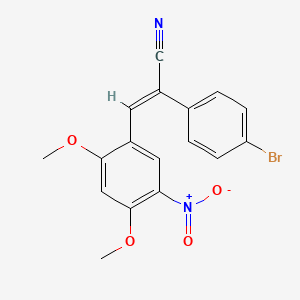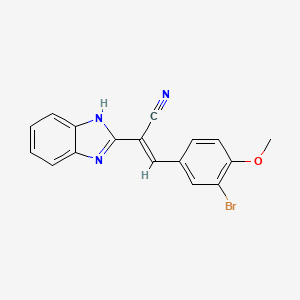![molecular formula C15H22N4 B5493265 N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine, also known as MRS-1292, is a selective antagonist of the neuropeptide Y receptor subtype 2 (Y2R). It has been studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cancer.
Mecanismo De Acción
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine acts as a selective antagonist of the Y2R, which is predominantly expressed in the central nervous system and peripheral tissues. By blocking the effects of neuropeptide Y on this receptor, N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine can modulate appetite, energy expenditure, and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine can decrease food intake and body weight in animal models of obesity and diabetes. It can also improve glucose tolerance and insulin sensitivity, suggesting a potential therapeutic role in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine is its selectivity for the Y2R, which allows for more specific targeting of neuropeptide Y signaling pathways. However, its efficacy and safety in humans have not been fully established, and more research is needed to determine its potential therapeutic applications.
Direcciones Futuras
Future research on N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine could focus on its potential use in combination with other drugs or therapies for the treatment of obesity, diabetes, and other metabolic disorders. It could also explore the role of Y2R signaling in other physiological processes, such as stress response and cardiovascular function. Additionally, further studies could investigate the safety and efficacy of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine in human clinical trials.
Métodos De Síntesis
The synthesis of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1-isopropyl-1H-imidazole to form 1-(2-bromoethyl)-1H-imidazole. This intermediate is then reacted with N-methyl-3-pyridineethanamine to yield N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine.
Aplicaciones Científicas De Investigación
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of neuropeptide Y, a neurotransmitter that plays a role in appetite regulation, energy homeostasis, and stress response. As such, N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine has been investigated as a potential treatment for obesity and diabetes.
Propiedades
IUPAC Name |
N-methyl-N-[(1-propan-2-ylimidazol-2-yl)methyl]-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-12(2)19-9-8-17-15(19)11-18(4)13(3)14-6-5-7-16-10-14/h5-10,12-13H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHATZICIOJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN(C)C(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)


![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)

![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)